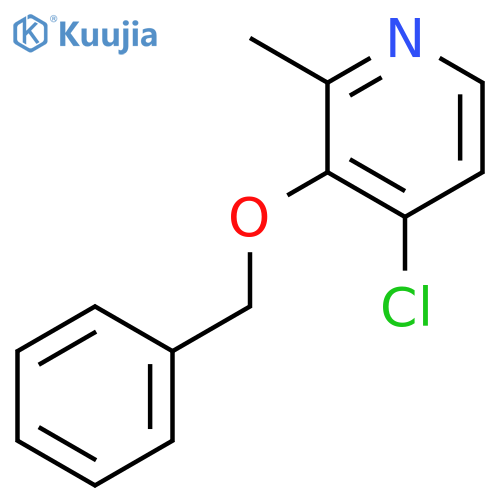Cas no 124736-64-7 (3-Benzyloxy-4-chloro-2-methyl-pyridine)

124736-64-7 structure
商品名:3-Benzyloxy-4-chloro-2-methyl-pyridine
3-Benzyloxy-4-chloro-2-methyl-pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Benzyloxy)-4-chloro-2-methylpyridine
- 4-chloro-2-methyl-3-phenylmethoxypyridine
- ZEA73664
- G10223
- DTXSID10617704
- 124736-64-7
- 3-benzyloxy-4-chloro-2-methyl-pyridine
- SCHEMBL9682836
- 3-Benzyloxy-4-chloro-2-methylpyridine
- DB-410248
- CS-0443155
- Pyridine, 4-chloro-2-methyl-3-(phenylmethoxy)-
- 3-Benzyloxy-4-chloro-2-methyl-pyridine
-
- インチ: InChI=1S/C13H12ClNO/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
- InChIKey: MLIWGSAMCVNQMF-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=CC=N1)Cl)OCC2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 233.0607417g/mol
- どういたいしつりょう: 233.0607417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 22.1Ų
3-Benzyloxy-4-chloro-2-methyl-pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM175328-1g |
3-(benzyloxy)-4-chloro-2-methylpyridine |
124736-64-7 | 95% | 1g |
$400 | 2022-06-13 | |
| TRC | B702898-500mg |
3-Benzyloxy-4-chloro-2-methyl-pyridine |
124736-64-7 | 500mg |
$ 340.00 | 2022-06-06 | ||
| TRC | B702898-50mg |
3-Benzyloxy-4-chloro-2-methyl-pyridine |
124736-64-7 | 50mg |
$ 70.00 | 2022-06-06 | ||
| Alichem | A029191397-1g |
3-(Benzyloxy)-4-chloro-2-methylpyridine |
124736-64-7 | 95% | 1g |
$369.60 | 2023-09-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513822-250mg |
3-(Benzyloxy)-4-chloro-2-methylpyridine |
124736-64-7 | 98% | 250mg |
¥1555.00 | 2024-08-09 | |
| TRC | B702898-100mg |
3-Benzyloxy-4-chloro-2-methyl-pyridine |
124736-64-7 | 100mg |
$ 95.00 | 2022-06-06 | ||
| Chemenu | CM175328-1g |
3-(benzyloxy)-4-chloro-2-methylpyridine |
124736-64-7 | 95% | 1g |
$400 | 2021-08-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513822-1g |
3-(Benzyloxy)-4-chloro-2-methylpyridine |
124736-64-7 | 98% | 1g |
¥4201.00 | 2024-08-09 |
3-Benzyloxy-4-chloro-2-methyl-pyridine 関連文献
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
124736-64-7 (3-Benzyloxy-4-chloro-2-methyl-pyridine) 関連製品
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
